1-(2-Ethoxyphenyl)-2-thiourea
Overview
Description
1-(2-Ethoxyphenyl)-2-thiourea, also known as 2-ethoxyphenylthiourea or 2-ethoxy-1-phenylthiourea, is an organosulfur compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 168.21 g/mol. 2-ethoxyphenylthiourea has a unique structure, with a thiourea group attached to an aromatic ring. This compound has a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.
Scientific Research Applications
Crystal Structure and Recognition Properties
The study by Jingdan Hu et al. (2008) on N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea showcases its crystal structure and recognition properties. It was found to exhibit selective recognition for certain anions in solution, demonstrating its potential as a sensor or recognition molecule. The compound also showed considerable activity as a plant-growth regulator, highlighting its versatility in scientific research Hu, Xu, Wang, & Wei, 2008.
Biological Evaluation
M. A. Raza et al. (2022) synthesized several thiourea derivatives, including those related to "1-(2-Ethoxyphenyl)-2-thiourea," and evaluated their biological activities. Their findings suggest that these compounds have good antioxidant properties and moderate enzyme inhibiting activities, indicating potential applications in pharmaceuticals and biological research Raza, Sharif, Danish, ur Rehman, Budzianowski, & Maurin, 2022.
Photoluminescence and Analytical Applications
A. Sunil and S. J. Rao (2015) explored the photoluminescence properties of 1-(2-Hydroxyphenyl)thiourea, a compound structurally similar to "this compound." They found that its fluorescence could be quenched by chromium(VI) ions, suggesting its use in analytical applications for the determination of chromium(VI) Sunil & Rao, 2015.
Molecular Docking and DNA Binding
Mushtaque et al. (2016) synthesized a thiourea derivative and conducted molecular docking and DNA binding studies. Their research provides insights into the interaction of thiourea derivatives with biological molecules, opening avenues for drug design and molecular biology research Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016.
Protein Interaction Studies
The interaction between N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea (EPAT) and human serum albumin (HSA) was investigated by Yan Lu et al. (2009). Their study contributes to understanding how thiourea derivatives interact with proteins, which is crucial for drug design and pharmacology Lu, Cui, Fan, Yang, Yao, & Li, 2009.
Synthesis Techniques and Biological Activities
Hafizi Ahyak et al. (2016) utilized microwave irradiation to synthesize new thiourea derivatives, demonstrating an efficient method for preparing these compounds. Although their antimicrobial study showed no significant inhibition, the research contributes to synthetic chemistry methodologies Ahyak, Rohadi, Ngah, Yamin, & Hasbullah, 2016.
Properties
IUPAC Name |
(2-ethoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYZMBGSSVKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164811 | |
Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-38-7 | |
Record name | N-(2-Ethoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-(o-ethoxyphenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1516-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1516-38-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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